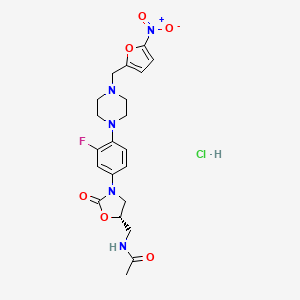
Ranbezolid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ranbezolid hydrochloride is a small molecule drug that belongs to the oxazolidinone class of antibiotics. It is known for its potent antibacterial activity, particularly against gram-positive bacteria. This compound was initially developed by Sun Pharmaceutical Industries Ltd. and is also known by its synonyms RBX 7644 and RBX-7644 .
準備方法
Synthetic Routes and Reaction Conditions
Ranbezolid hydrochloride is synthesized through a series of chemical reactions. The key step involves the reductive alkylation of a known piperazinyl oxazolidinone derivative with 5-nitro-2-furfural in the presence of sodium triacetoxyborohydride (NaBH(OAc)3). This reaction yields the desired product, which is then converted to its hydrochloride salt .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Ranbezolid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring in Ranbezolid can undergo oxidation reactions.
Reduction: The nitro group in the nitrofuran ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the piperazinyl and oxazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to the formation of various oxidized products.
科学的研究の応用
Ranbezolid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
作用機序
Ranbezolid hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death. The compound also shows additional modes of action, such as inhibition of cell wall and lipid synthesis, and disruption of membrane integrity .
類似化合物との比較
Ranbezolid hydrochloride is compared with other oxazolidinone antibiotics, such as linezolid. While both compounds share a similar mechanism of action, this compound has shown superior activity against certain bacterial strains due to additional van der Waals and hydrogen bonding interactions made by its nitrofuran moiety . Other similar compounds include:
- Linezolid
- Tedizolid
- Posizolid
These compounds are also oxazolidinones and share similar antibacterial properties, but this compound’s unique structural features contribute to its enhanced activity against specific pathogens .
特性
CAS番号 |
392659-39-1 |
|---|---|
分子式 |
C21H25ClFN5O6 |
分子量 |
497.9 g/mol |
IUPAC名 |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1 |
InChIキー |
XYGNKPXLGBABKJ-LMOVPXPDSA-N |
異性体SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















